molecular formula C15H11FOS B11855732 (4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol

(4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol

Cat. No.: B11855732
M. Wt: 258.31 g/mol
InChI Key: IRSWSAQMSPWFSZ-UHFFFAOYSA-N
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Description

(4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol is an organic compound with the molecular formula C15H11FOS and a molecular weight of 258.31 g/mol . This compound is characterized by the presence of a fluorine atom on the thiophene ring and a naphthalene moiety attached to a methanol group. It is used in various scientific research applications due to its unique chemical structure and properties.

Chemical Reactions Analysis

(4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol undergoes various chemical reactions, including:

Scientific Research Applications

(4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

(4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H11FOS

Molecular Weight

258.31 g/mol

IUPAC Name

(4-fluorothiophen-3-yl)-naphthalen-1-ylmethanol

InChI

InChI=1S/C15H11FOS/c16-14-9-18-8-13(14)15(17)12-7-3-5-10-4-1-2-6-11(10)12/h1-9,15,17H

InChI Key

IRSWSAQMSPWFSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C3=CSC=C3F)O

Origin of Product

United States

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